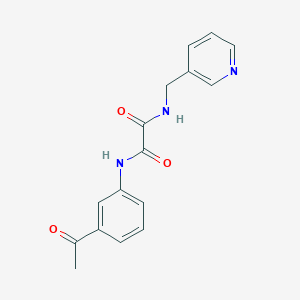
N-(4-iodophenyl)-3-(2-thienyl)propanamide
Overview
Description
N-(4-iodophenyl)-3-(2-thienyl)propanamide, commonly known as ITTP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ITTP is a synthetic compound that belongs to the class of amides and has a molecular weight of 396.2 g/mol.
Mechanism of Action
The mechanism of action of ITTP is not fully understood. However, studies have shown that ITTP can bind to a specific protein target in the body, which can lead to various biological effects. ITTP has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. ITTP has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
ITTP has been shown to have various biochemical and physiological effects. In vitro studies have shown that ITTP can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. ITTP has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In vivo studies have shown that ITTP can reduce tumor growth and inflammation in animal models.
Advantages and Limitations for Lab Experiments
ITTP has several advantages for lab experiments. ITTP is a synthetic compound, which means that it can be easily synthesized in the lab. ITTP is also stable and can be stored for long periods without degradation. However, there are also limitations to using ITTP in lab experiments. ITTP is a relatively new compound, and its biological effects are not fully understood. Further studies are needed to fully elucidate the mechanism of action of ITTP and its potential applications in various fields.
Future Directions
There are several future directions for research on ITTP. One direction is to further investigate the potential of ITTP as an anticancer agent. Studies are needed to determine the optimal dosage and administration of ITTP in cancer treatment. Another direction is to investigate the potential of ITTP as an anti-inflammatory agent. Studies are needed to determine the efficacy of ITTP in reducing inflammation in various disease models. Additionally, research is needed to further elucidate the mechanism of action of ITTP and its potential as a drug target and drug delivery system.
Scientific Research Applications
ITTP has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science. In medicinal chemistry, ITTP has been investigated for its potential as an anticancer agent. Studies have shown that ITTP can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. ITTP has also been investigated for its potential as an anti-inflammatory agent. Studies have shown that ITTP can reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
In pharmacology, ITTP has been studied for its potential as a drug target. Studies have shown that ITTP can bind to a specific protein target in the body, which can lead to the development of new drugs for various diseases. ITTP has also been investigated for its potential as a drug delivery system. Studies have shown that ITTP can be used to deliver drugs to specific sites in the body, which can improve drug efficacy and reduce side effects.
In materials science, ITTP has been studied for its potential as a building block for the synthesis of new materials. Studies have shown that ITTP can be used to synthesize new polymers and materials with unique properties.
properties
IUPAC Name |
N-(4-iodophenyl)-3-thiophen-2-ylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12INOS/c14-10-3-5-11(6-4-10)15-13(16)8-7-12-2-1-9-17-12/h1-6,9H,7-8H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHLZGWQILOBCLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCC(=O)NC2=CC=C(C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12INOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-iodophenyl)-3-(thiophen-2-yl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2-{1-[2-(2,3-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)formamide](/img/structure/B4395077.png)
![2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B4395103.png)
![N-[2-(1-azepanylcarbonyl)phenyl]-3-(phenylthio)propanamide](/img/structure/B4395104.png)
methanol](/img/structure/B4395106.png)
![5-{[(4-methoxybenzyl)amino]sulfonyl}-2-methylbenzamide](/img/structure/B4395113.png)

![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-4-methyl-7-(2-thienyl)-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4395116.png)
![N-isopropyl-2,4-dimethoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4395126.png)
![N-[4-(2-methoxyphenoxy)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B4395135.png)

![4-bromo-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B4395150.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-nitrobenzamide](/img/structure/B4395161.png)
![2-[(5-chloro-2-propoxybenzyl)amino]-2-methyl-1-propanol hydrochloride](/img/structure/B4395167.png)